Amocarzine

Vue d'ensemble

Description

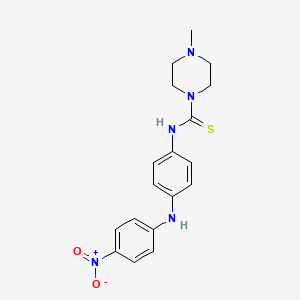

L’amocarzine est un médicament à petite molécule de formule moléculaire C18H21N5O2S et de masse molaire de 371,46 g/mol . Il est principalement connu pour son activité antifilarienne et est utilisé dans le traitement de l’onchocercose, une maladie parasitaire causée par le ver filarien Onchocerca volvulus .

Méthodes De Préparation

La synthèse de l’amocarzine implique la condensation formelle du groupe amino secondaire de la 1-méthylpipérazine et du groupe amino primaire de la N-(4-nitrophényl)benzène-1,4-diamine avec l’acide O,O-carbonothioïque . Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques et des températures contrôlées afin d’assurer la bonne formation de la liaison thiourée . Les méthodes de production industrielle ne sont pas largement documentées, mais la synthèse suit probablement des voies similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro (-NO₂) group in Amocarzine is highly reactive and can undergo reduction under controlled conditions. Common methodologies include:

| Reaction Type | Reagents/Conditions | Product | Mechanism |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, ethanol, 25°C | Primary amine (-NH₂) | Heterogeneous catalytic reduction |

| Acidic Reduction | Sn/HCl or Fe/HCl, reflux | Amino group with byproducts | Electron transfer via metal |

Example reaction:

This compound → 4-methyl-N-[4-(4-aminophenyl)phenyl]piperazine-1-carbothioamide

Note: This transformation is critical for generating bioactive metabolites .

Thiourea Hydrolysis

The thiourea (-N-C=S) linkage may undergo hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products |

|---|---|---|

| Acidic | HCl (conc.), Δ | Carbodiimide + H₂S |

| Alkaline | NaOH, H₂O, reflux | Urea derivative + sulfide ions |

Kinetics: Alkaline hydrolysis typically proceeds faster due to nucleophilic attack by OH⁻ .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings in this compound are susceptible to EAS reactions:

| Reaction | Electrophile | Position | Catalyst | Product |

|---|---|---|---|---|

| Nitration | NO₂⁺ (HNO₃/H₂SO₄) | Para/ortho | H₂SO₄ | Dinitro derivative |

| Sulfonation | SO₃ (H₂SO₄) | Meta | - | Sulfonic acid derivative |

| Halogenation | Cl₂ (FeCl₃) | Para | Lewis acid | Chlorinated analog |

Regioselectivity: Directed by existing substituents (e.g., nitro groups deactivate rings) .

Piperazine Ring Modifications

The methylpiperazine moiety can participate in:

-

Alkylation : Reacting with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

-

Acylation : Using acetyl chloride (CH₃COCl) to yield amide derivatives.

Example:

This compound + CH₃COCl → N-acetylpiperazine thiourea derivative

Oxidative Degradation Pathways

Oxidative stability studies suggest potential degradation under strong oxidizers:

| Oxidizing Agent | Conditions | Degradation Products |

|---|---|---|

| KMnO₄ | Acidic, Δ | Sulfoxide/sulfone derivatives |

| H₂O₂ | Neutral pH, 40°C | Nitroso intermediates |

Stability Note: this compound should be stored in inert atmospheres to prevent oxidation .

Condensation Reactions

The primary amine group (post-nitro reduction) may condense with:

-

Carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases.

-

Sulfonyl chlorides to produce sulfonamides.

Research Insights

-

Synthetic Challenges : Steric hindrance from the methylpiperazine group complicates EAS reactions at proximal aromatic positions.

-

Stability : Thiourea hydrolysis is accelerated in polar solvents (e.g., DMSO), necessitating anhydrous storage .

-

Biological Relevance : Reduced amino derivatives show enhanced binding to parasitic enzymes, suggesting structure-activity relationships .

Applications De Recherche Scientifique

Study 1: Efficacy in Latin America

A significant clinical trial conducted in Latin America involved 312 patients treated with amocarzine at a dosage of 3 mg/kg twice daily after meals for three days. The results indicated that this regimen resulted in a 73% mortality rate among female O. volvulus parasites examined four months post-treatment. Skin microfilariae counts decreased dramatically within one week, maintaining low levels for up to six months post-therapy .

| Parameter | Pre-Treatment | Post-Treatment (Day 8) | Post-Treatment (Day 180) |

|---|---|---|---|

| Female Parasite Mortality | - | 73% dead | - |

| Skin Microfilariae Count | 100% | 10% | 14-18% |

Study 2: Comparative Efficacy with Ivermectin

In a trial comparing this compound with ivermectin, patients received ivermectin (150 µg/kg) followed by this compound (3 mg/kg) or either drug alone. The findings revealed that while ivermectin effectively reduced microfilariae and induced some macrofilaricidal effects, this compound was less potent against adult worms and microfilariae .

| Treatment Group | Microfilariae Reduction | Adverse Reactions |

|---|---|---|

| Ivermectin Alone | Significant | Mild |

| This compound Alone | Moderate | Severe Mazzotti reactions |

| Ivermectin + this compound | Comparable to Ivermectin | Moderate |

Safety Profile

This compound has been associated with various adverse reactions, particularly Mazzotti-type reactions, which include itching and rash. However, these reactions were noted to be more frequent when this compound was administered without prior ivermectin treatment. Overall tolerability was deemed acceptable in most cases; however, neurological disturbances were reported but were reversible .

Future Directions in Research

Given the promising results from clinical trials, further investigations into this compound's efficacy are recommended, particularly focusing on diverse patient demographics such as women and children. Studies employing urine colorimetry for drug monitoring and ultrasonography for assessing nodular changes post-treatment are suggested to refine therapeutic protocols .

Mécanisme D'action

L’amocarzine agit en inhibant des cytokines et des chimiokines spécifiques, qui sont des protéines responsables de la signalisation dans la réponse immunitaire . Elle inhibe sélectivement la voie de signalisation JAK-STAT, réduisant l’inflammation et modérant les réponses immunitaires hyperactives. De plus, l’this compound augmente la production de lymphocytes T régulateurs, contribuant à l’homéostasie immunitaire .

Comparaison Avec Des Composés Similaires

L’amocarzine est comparée à d’autres composés nématicides tels que :

- Mebendazole

- Flubendazole

Ces composés partagent des propriétés antifilariennes similaires mais diffèrent par leurs structures chimiques et leurs mécanismes d’action spécifiques . La liaison thiourée unique de l’this compound et l’inhibition sélective de la voie JAK-STAT la distinguent de ces composés .

Activité Biologique

Amocarzine, a compound primarily studied for its effects on onchocerciasis (river blindness), exhibits notable biological activity against the Onchocerca volvulus parasite. This article explores its efficacy, pharmacokinetics, and associated clinical findings based on diverse research sources.

This compound is believed to exert its effects through multiple mechanisms, primarily targeting the adult worms and microfilariae (mf) of O. volvulus. Its action appears to involve:

- Microfilaricidal Activity : this compound shows significant activity against mf, leading to a rapid decrease in skin parasite counts post-treatment.

- Adult Worm Effects : Clinical studies indicate that this compound can impact adult female worms, with notable necrobiotic changes observed post-treatment.

Clinical Studies and Findings

Several clinical trials have been conducted to evaluate the efficacy of this compound in treating onchocerciasis. Below is a summary of key studies:

| Study Location | Dosage Regimen | Efficacy Observed | Notes |

|---|---|---|---|

| Guatemala | 3 mg/kg twice daily for 3 days | 57% of female parasites dead; 24% necrobiotic; mf decreased to 10% of initial levels within one week | Good tolerability noted; higher efficacy when administered postprandially |

| Ecuador | 3 mg/kg twice daily for 3 days | Killed 73% of female parasites; mf counts reduced significantly over time | Similar pharmacokinetic profile as seen in Guatemala |

| Ghana | 150 µg/kg ivermectin pre-treatment + 3 mg/kg this compound | This compound alone showed less efficacy compared to ivermectin; Mazzotti reactions more severe with this compound | Suggested that this compound may not be effective in African populations compared to South America |

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption and bioavailability of this compound are significantly influenced by food intake. For instance:

- Absorption : Higher solubility at acidic pH enhances absorption when taken after meals compared to fasting conditions.

- Plasma Levels : Predictable plasma levels were achieved with the recommended dosing regimen, demonstrating consistent bioavailability across different populations.

Side Effects and Tolerability

Despite its efficacy, this compound is associated with several side effects, particularly Mazzotti-type reactions, which include:

- Pruritus

- Cutaneous rash

- Peripheral sensory neuropathy

- Dizziness and gaze-evoked nystagmus

These reactions were more pronounced in patients treated with this compound compared to those receiving ivermectin.

Propriétés

Numéro CAS |

36590-19-9 |

|---|---|

Formule moléculaire |

C18H21N5O2S |

Poids moléculaire |

371.5 g/mol |

Nom IUPAC |

4-methyl-N-[4-(4-nitroanilino)phenyl]piperazine-1-carbothioamide |

InChI |

InChI=1S/C18H21N5O2S/c1-21-10-12-22(13-11-21)18(26)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)23(24)25/h2-9,19H,10-13H2,1H3,(H,20,26) |

Clé InChI |

UFLRJROFPAGRPN-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canonique |

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-nitro-4'-(N-methyl)piperazinyl thiocarbonylidodiphenylamine amocarzine CGP 6140 CGP-6140 phenithiourezine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.